molecular formula C19H26N2O2 B12921400 5-Methyl-4-nonanoyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 96551-16-5

5-Methyl-4-nonanoyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12921400
CAS No.: 96551-16-5
M. Wt: 314.4 g/mol
InChI Key: OBFSIWPDKKVJBD-UHFFFAOYSA-N
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Description

3-Methyl-4-nonanoyl-1-phenyl-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-nonanoyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of a hydrazine derivative with a β-diketone. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Methyl-4-nonanoyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-phenyl-2-pyrazolin-5-one
  • 3-Methyl-1-phenyl-2-pyrazolin-5-one
  • 4-Nonanoyl-1-phenyl-2-pyrazolin-5-one

Uniqueness

3-Methyl-4-nonanoyl-1-phenyl-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the nonanoyl group may impart distinct properties compared to other pyrazolone derivatives.

Properties

CAS No.

96551-16-5

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

5-methyl-4-nonanoyl-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C19H26N2O2/c1-3-4-5-6-7-11-14-17(22)18-15(2)20-21(19(18)23)16-12-9-8-10-13-16/h8-10,12-13,18H,3-7,11,14H2,1-2H3

InChI Key

OBFSIWPDKKVJBD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C

Origin of Product

United States

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